Product packaging for Acid Orange 67(Cat. No.:CAS No. 12220-06-3)

Acid Orange 67

Cat. No.: B085418
CAS No.: 12220-06-3
M. Wt: 604.6 g/mol
InChI Key: GNFJBURFXWYRQN-UHFFFAOYSA-M
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Description

Significance of C.I. Acid Orange 67 as a Model Azo Dye in Industrial Processes

Furthermore, C.I. This compound is instrumental in the development and evaluation of wastewater treatment technologies. smolecule.comchemicalbook.com Given that a notable percentage of dyes used in industrial processes can be lost to wastewater streams, their removal is a significant environmental and technical challenge. fibre2fashion.com C.I. This compound is frequently employed as a target pollutant in studies investigating the efficacy of various remediation techniques, including adsorption, photocatalysis, and biological degradation. smolecule.com Its consistent chemical properties and structure provide a reliable benchmark for comparing the performance of different treatment methods.

Rationale for Comprehensive Research on C.I. This compound in Environmental Remediation and Dye Chemistry

The extensive research focus on C.I. This compound is driven by both environmental concerns and fundamental questions in dye chemistry. Azo dyes, as a class, are known for their persistence in the environment, as they are often resistant to biodegradation under conventional aerobic conditions. tandfonline.comcdnsciencepub.com The complex aromatic structures of these dyes make them recalcitrant pollutants. When released into aquatic ecosystems, they can reduce light penetration, which in turn affects the photosynthetic activity of aquatic plants. fibre2fashion.commdpi.com There are also concerns about the potential toxicity of azo dyes and their breakdown products, which can include carcinogenic aromatic amines. smolecule.comcdnsciencepub.comjchemrev.com C.I. This compound, as a representative azo dye, provides a valuable model for studying the environmental fate and toxicological impact of this class of compounds. smolecule.com

In the realm of dye chemistry, C.I. This compound is a useful tool for investigating the fundamental principles of dye-substrate interactions. smolecule.com The efficiency of dyeing processes depends on a complex interplay of factors including the dye's molecular structure, the chemical nature of the fiber, and the conditions of the dye bath. smolecule.com By studying the binding mechanisms of C.I. This compound with different materials, researchers can gain insights into the forces that govern dye adhesion and color fastness, leading to the design of more efficient and sustainable dyeing technologies. smolecule.com

Overview of Contemporary Research Trajectories for Azo Compounds

The scientific community is actively exploring several promising research avenues to address the challenges associated with azo dyes. These contemporary research trajectories can be broadly categorized as follows:

Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals to break down complex organic molecules like azo dyes into simpler, less harmful substances. cdnsciencepub.com Techniques such as the Fenton process, photo-Fenton, and ozonation are being extensively investigated for their ability to decolorize and mineralize dye-containing wastewater. whu.edu.cn

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade azo dyes. tandfonline.comnih.gov Research is focused on identifying and isolating microbial strains that produce enzymes like laccases, peroxidases, and azoreductases, which can cleave the azo bond and initiate the breakdown of the dye molecule. tandfonline.comnih.gov This is considered a more environmentally friendly and cost-effective alternative to conventional physicochemical treatments. tandfonline.com

Bio-electrochemical Systems (BESs): BESs represent an emerging technology that combines biological processes with electrochemistry for the treatment of wastewater. nih.gov These systems can enhance the decolorization of azo dyes by facilitating electron transfer, which is a key step in the reductive cleavage of the azo bond. nih.gov

Development of Novel Azo Dyes: There is a growing interest in the design and synthesis of new azo dyes with improved environmental profiles. sapub.orgresearchgate.net This includes creating dyes with higher fixation rates to reduce wastewater contamination and designing molecules that are more susceptible to degradation or are inherently less toxic. Research into heterocyclic azo dyes, for instance, aims to develop colorants with enhanced properties and potentially lower environmental impact. sapub.orgresearchgate.net

Adsorption Technologies: The use of various adsorbent materials to remove azo dyes from water is another active area of research. smolecule.comcymitquimica.comresearchgate.net Studies are exploring the efficacy of materials like activated carbon, clays, and novel synthetic resins for their ability to bind and remove dyes from effluents. cymitquimica.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21N4NaO8S2 B085418 Acid Orange 67 CAS No. 12220-06-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFJBURFXWYRQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N4NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065272
Record name C.I. Acid Orange 67
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12220-06-3
Record name Acid Orange 67
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Orange 67
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Reaction Mechanisms of C.i. Acid Orange 67

Established Reaction Pathways for C.I. Acid Orange 67 Synthesis

The primary manufacturing route for C.I. This compound involves a sequence of three core chemical reactions: diazotization, azo coupling, and esterification. worlddyevariety.comchemicalbook.com This pathway begins with two key aromatic precursors that are built upon to create the final dye molecule.

The formation of the central azo bond in C.I. This compound is achieved through the classic two-stage reaction sequence of diazotization and azo coupling. ekb.eg

Diazotization: This is the initial step where a primary aromatic amine is converted into a diazonium salt. ekb.eg For the synthesis of C.I. This compound, the specific primary aromatic amine used is 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid. worlddyevariety.comchemicalbook.com This compound is treated with a source of nitrous acid, typically generated in situ by reacting sodium nitrite (B80452) with a strong mineral acid like hydrochloric acid. ekb.eg The reaction is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state. ekb.eg The diazonium salt is highly reactive and is used immediately in the next stage of the synthesis. ekb.egscribd.com

Azo Coupling: In the second stage, the unstable diazonium salt acts as an electrophile and is reacted with an electron-rich coupling component. ekb.eg For C.I. This compound, the designated coupling component is m-Cresol. worlddyevariety.comchemicalbook.com The diazonium salt attacks the activated aromatic ring of the m-Cresol, leading to an electrophilic aromatic substitution reaction. This forms the stable azo bridge (—N=N—) that links the two aromatic portions of the molecule, creating the fundamental chromophoric system of the dye. The product of this reaction is an intermediate azo compound.

Diazotization: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid + NaNO₂ + 2HCl → Diazonium Salt + NaCl + 2H₂O

Coupling: Diazonium Salt + m-Cresol → Azo Intermediate

Table 1: Reactants in the Diazotization and Coupling Stages

RoleCompound NameChemical Formula
Diazo Component4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acidC₁₂H₁₁N₃O₅S
Diazotizing AgentSodium NitriteNaNO₂
Acid CatalystHydrochloric AcidHCl
Coupling Componentm-CresolC₇H₈O

The final step in the established synthesis of C.I. This compound is an esterification reaction. worlddyevariety.comchemicalbook.com This process modifies the intermediate azo compound formed during the coupling stage. Specifically, the hydroxyl (-OH) group on the cresol (B1669610) part of the intermediate molecule is esterified.

The reagent used for this step is 4-Methylbenzene-1-sulfonyl chloride, also known as p-toluenesulfonyl chloride (TsCl). worlddyevariety.comchemicalbook.com The reaction results in the formation of a sulfonate ester. This esterification is not just a terminal step but a crucial modification that influences the final properties of the dye, such as its application characteristics, fastness, and solubility. The addition of the bulky tosyl group can enhance the dye's affinity for certain fibers like polyamide. worlddyevariety.com

Table 2: Summary of Synthetic Reactions for C.I. This compound

StepReaction TypeReactantsProduct
1Diazotization4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, Sodium Nitrite, Hydrochloric AcidDiazonium salt of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid
2Azo CouplingThe diazonium salt from Step 1, m-CresolAzo dye intermediate
3EsterificationThe azo dye intermediate from Step 2, 4-Methylbenzene-1-sulfonyl chlorideC.I. This compound

Exploration of Alternative Synthetic Methodologies

The described manufacturing method involving the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, coupling with m-cresol, and subsequent esterification with 4-Methylbenzene-1-sulfonyl chloride is the principal and commercially established route for producing C.I. This compound. worlddyevariety.comchemicalbook.com While general azo dye synthesis can sometimes be achieved through other methods, such as the reduction of nitro compounds or the oxidation of primary amines, specific, documented alternative pathways for the industrial synthesis of C.I. This compound are not widely reported in scientific literature. nih.gov The current method is efficient and utilizes readily available chemical intermediates, making it the standard for production. worlddyevariety.com

Advanced Degradation and Remediation Studies of C.i. Acid Orange 67 in Aqueous Systems

Adsorption-Based Removal Strategies

The removal of C.I. Acid Orange 67 from water through adsorption involves the accumulation of the dye molecules onto the surface of a solid adsorbent. The effectiveness of this process is contingent on the properties of the adsorbent, including its surface area, porosity, and surface chemistry, as well as the operational parameters of the system. Researchers have explored a diverse range of materials, from synthetic polymers and inorganic nanocomposites to modified natural sorbents and metal-organic frameworks, to identify efficient and cost-effective adsorbents for this specific anionic dye.

Development and Characterization of Novel Adsorbent Materials

The quest for effective adsorbents for C.I. This compound has led to the development and investigation of a variety of materials, each with unique structural and chemical characteristics.

A novel synthetic resin derived from waste foam packing has demonstrated significant potential for the adsorptive removal of C.I. This compound. This approach addresses both waste management and water pollution. The resin, synthesized from waste polystyrene foam (RPSF), has been characterized using various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) analysis confirms the functional groups present on the resin's surface that are involved in the adsorption process. The surface morphology and the point of zero charge are also critical characteristics that have been determined to understand the adsorption mechanism. nih.gov

Batch adsorption studies have been conducted to evaluate the performance of this resin under various conditions. The results indicate that the resin is an effective adsorbent for C.I. This compound. nih.gov The adsorption process is influenced by several factors, including contact time, pH, initial dye concentration, adsorbent dosage, and temperature. nih.gov

While specific studies on mixed iron/aluminum oxide nanocomposites modified with cationic surfactants for the direct removal of C.I. This compound are not extensively documented in the available literature, research on similar anionic dyes provides valuable insights. The modification of metal oxide surfaces with cationic surfactants is a known strategy to enhance the adsorption of anionic compounds. The cationic head of the surfactant electrostatically interacts with the negatively charged surface of the metal oxide, while the hydrophobic tail extends into the solution, creating a positively charged or hydrophobic surface that can interact with anionic dye molecules. For instance, the adsorption of anionic surfactants like sodium dodecyl sulphate on iron(III) and aluminium hydroxides has been studied, laying the groundwork for understanding these interactions. semanticscholar.org The modification of alumina (B75360) with anionic surfactants has been shown to be effective for the removal of cationic dyes, illustrating the principle of surface charge modification to target specific pollutant types. researchgate.netmdpi.com

Natural materials, due to their abundance and low cost, are attractive precursors for adsorbents. However, their native forms often exhibit limited capacity for anionic dyes like C.I. This compound. Modification is therefore a key step to enhance their performance.

Organobentonite: Bentonite (B74815), a type of clay, can be modified with cationic surfactants to create organobentonite, which is effective in adsorbing anionic dyes. The intercalation of organic cations into the bentonite structure changes its surface from hydrophilic to organophilic, thereby increasing its affinity for organic dye molecules. mdpi.com While direct studies on C.I. This compound are limited, research on the removal of other acid dyes, such as Acid Red 151, by organobentonite demonstrates the potential of this approach. mdpi.com The adsorption capacity is significantly influenced by the type of surfactant used for modification. mdpi.com It has been noted that C.I. This compound can be effectively adsorbed and removed by organobentonite. nordicbiosite.com

Soybean Meal: Agricultural byproducts like soybean meal have been investigated as low-cost adsorbents for acid dyes. Studies on various acid dyes have shown that soybean meal can achieve high removal efficiencies, with color removal often exceeding 95% under optimal conditions. researchgate.net The adsorption process is influenced by factors such as temperature, adsorbent concentration, and pH.

Zeolite: Natural zeolites typically have a negatively charged framework, which is not conducive to the adsorption of anionic dyes. However, modification with cationic surfactants can reverse the surface charge, making them effective for the removal of anionic pollutants. sci-hub.catsciepub.com Acid treatment is another modification method that can alter the Si/Al ratio and surface properties of zeolites, potentially enhancing their adsorption capabilities for certain molecules. taylors.edu.mynih.gov

Activated Carbon: Activated carbon is a widely used adsorbent due to its high surface area and porous structure. Its effectiveness for dye removal, including anionic dyes, has been demonstrated with various precursors, including agricultural waste like orange peels. uitm.edu.myconicet.gov.ar The surface chemistry of activated carbon can be tailored through different activation methods to enhance its affinity for specific pollutants. uitm.edu.my

Clay-Lime Materials: Formulated clay-lime materials have been studied for the removal of anionic dyes like C.I. Acid Orange 52. Chemical stabilization through thermal treatment of clay-lime mixtures can enhance the removal capacity compared to natural clay materials. conicet.gov.ar The removal mechanism in these materials can involve both adsorption/coagulation in acidic conditions and precipitation in basic conditions. conicet.gov.ar

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with exceptionally high surface areas and tunable pore sizes and functionalities, making them highly promising for adsorption applications. nih.gov While extensive research exists on the use of MOFs for the removal of various dyes, studies specifically targeting C.I. This compound are less common. However, research on the closely related Acid Orange 7 provides significant insights.

For instance, ZIF-67, a zeolitic imidazolate framework, has demonstrated a remarkably high adsorption capacity for anionic dyes like methyl orange and congo red, attributed to electrostatic attraction and π–π stacking interactions. scispace.com Studies on the removal of Acid Orange 7 using various MOFs, including ZIF-67, UiO-66, and UiO-66-NH2, have shown that ZIF-67 exhibits a superior adsorption capacity. scispace.comresearchgate.net The adsorption mechanism is influenced by factors such as hydrogen bonding, π–π interactions, and the zeta potential of the MOF. researchgate.net The structural characteristics of the MOF, including the metal ions and organic linkers, play a crucial role in determining the adsorption performance. researchgate.net

Mechanistic and Parametric Studies of Adsorption Processes

Understanding the mechanisms and the influence of various parameters on the adsorption of C.I. This compound is crucial for optimizing the removal process.

Effect of pH: The pH of the solution is a critical parameter that affects the surface charge of the adsorbent and the ionization of the dye molecule. For the adsorption of the anionic C.I. This compound, a lower pH is generally favorable. At acidic pH, the surface of many adsorbents becomes protonated, leading to a more positive surface charge, which enhances the electrostatic attraction with the anionic dye molecules. For the synthetic resin from waste foam, batch adsorption studies have investigated the effect of pH on the removal of AO67. nih.gov

Effect of Contact Time and Kinetics: The contact time required to reach equilibrium is an important factor in designing an adsorption system. Kinetic studies provide insights into the rate of adsorption and the rate-limiting step. The adsorption of C.I. This compound onto the synthetic resin from waste foam was found to be well-described by the pseudo-second-order kinetic model. nih.gov This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Effect of Initial Dye Concentration and Adsorption Isotherms: The initial concentration of the dye provides the driving force for the adsorption process. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. For the synthetic resin from waste foam, the experimental isotherm data were analyzed using Langmuir, Freundlich, Dubinin–Radushkevich (D-R), and Temkin models. The Langmuir model provided the best fit, suggesting a monolayer adsorption onto a homogeneous surface. nih.gov

Effect of Temperature and Thermodynamics: Temperature can influence the adsorption process by affecting the solubility of the dye and the kinetics of adsorption. Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide information about the spontaneity, nature (endothermic or exothermic), and randomness of the adsorption process. For the adsorption of C.I. This compound onto the synthetic resin, thermodynamic parameters and activation energy have been evaluated. nih.gov

Below is an interactive data table summarizing the kinetic and isotherm models for the adsorption of C.I. This compound on a synthetic resin from waste foam packing.

ModelParameterDescriptionFit for C.I. This compound on RPSF
Influence of Contact Time on Adsorption Kinetics

The contact time between the adsorbent and the dye solution is a critical parameter in determining the efficiency and kinetics of the adsorption process. Studies on C.I. This compound reveal a consistent pattern across different adsorbents: an initial phase of rapid dye uptake followed by a slower phase that gradually approaches an equilibrium state.

For instance, when using an adsorbent derived from pineapple pulp, the adsorption efficiency increased rapidly within the first 15 minutes, which is attributed to the abundance of available active sites on the material's surface. nih.govmdpi.com The process continued at a high rate for the first 60 minutes, after which it slowed and reached equilibrium within 90 minutes. nih.govmdpi.com Similarly, batch adsorption experiments using a mixed iron/aluminum oxide nanocomposite and its modified form also demonstrated that contact time significantly influences adsorption capacity.

The rapid initial adsorption is a common phenomenon driven by the high concentration gradient of the dye between the bulk solution and the adsorbent surface, leading to a swift transfer of dye molecules to the numerous vacant active sites. nih.gov As these sites become progressively occupied, the rate of adsorption decreases until the system reaches a dynamic equilibrium, where the rate of dye molecules adsorbing onto the surface is equal to the rate of desorption.

Table 1: Equilibrium Times for C.I. This compound Adsorption on Various Adsorbents

AdsorbentInitial Rapid PhaseEquilibrium TimeSource
Pineapple Pulp~15-60 minutes90 minutes nih.govmdpi.com
Soybean MealNot specified~24 hours redalyc.org
Resin from Polystyrene Foam (RPSF)Not specifiedNot specified researchgate.net
Mixed Iron/Aluminum Oxide Nanocomposite (MNC)Not specified30 minutes (shaking time)
Effect of Solution pH on Adsorption Capacity and Mechanism

The pH of the aqueous solution is a master variable that profoundly affects the adsorption of anionic dyes like C.I. This compound. It influences both the surface charge of the adsorbent and the ionization state of the dye molecule. Research indicates that acidic conditions are generally optimal for the removal of AO67.

Studies using adsorbents from pineapple pulp and soybean meal found that the highest adsorption efficiencies were achieved in acidic environments (pH 3-5 and pH 4-6, respectively). redalyc.orgnih.gov For pineapple pulp, an agricultural byproduct composed mainly of lignocellulosic compounds with negatively charged molecules, the adsorption efficiency for the negatively charged acid dye was significantly higher under acidic conditions, exceeding 95%. nih.gov This is because at lower pH, the adsorbent surface becomes protonated, creating a positive charge that enhances the electrostatic attraction with the anionic sulfonate groups of the dye molecules. researchgate.net

Similarly, investigations with a novel resin derived from polystyrene foam (RPSF) and a mixed iron/aluminum oxide nanocomposite also identified pH as a key parameter. researchgate.net The point of zero charge (pHZPC) of an adsorbent is crucial; at a solution pH below the pHZPC, the surface is positively charged, favoring the adsorption of anions. For the RPSF adsorbent, the optimal removal of AO67 was observed at acidic pH values. researchgate.net

Table 2: Optimal pH Conditions for C.I. This compound Adsorption

AdsorbentOptimal pH RangeMechanismSource
Pineapple Pulp3 - 5Enhanced electrostatic attraction nih.gov
Soybean Meal4 - 6Favorable for color removal redalyc.org
Resin from Polystyrene Foam (RPSF)AcidicEnhanced electrostatic attraction researchgate.net
Mixed Iron/Aluminum Oxide Nanocomposite (MNC)< 5.9 (below pHZPC)Enhanced electrostatic attraction
Optimization of Initial Dye Concentration for Adsorption

The initial concentration of C.I. This compound in the effluent plays a direct role in the adsorption process by acting as the driving force for mass transfer between the aqueous and solid phases. Studies have systematically investigated this parameter to understand its effect on adsorption capacity.

Research using a mixed iron/aluminum oxide nanocomposite and a resin from polystyrene foam (RPSF) showed that the initial dye concentration is a significant factor. researchgate.net Generally, an increase in the initial dye concentration leads to an increase in the equilibrium adsorption capacity (q_e), which is the amount of dye adsorbed per unit mass of the adsorbent. This is because a higher concentration gradient provides a greater driving force to overcome mass transfer resistances between the solution and the adsorbent surface. researchgate.net However, the percentage of dye removal may decrease with increasing initial concentration, as the available active sites on the adsorbent become saturated at higher dye concentrations.

For example, in a study using the mixed nanocomposite, initial AO67 concentrations were varied from 5 to 150 mg/L to determine the effect on adsorption. The optimization of this parameter is essential for designing efficient large-scale treatment systems.

Determination of Optimal Adsorbent Dosage

Table 3: Adsorbent Dosages Used in C.I. This compound Removal Studies

AdsorbentDosage Range TestedOptimal Dosage ReportedSource
Soybean Meal10 - 100 g/L10 g/L redalyc.org
Pineapple Pulp1 g per 30 mL (approx. 33.3 g/L)Not optimized nih.gov
Mixed Iron/Aluminum Oxide Nanocomposite (MNC)0.02 - 0.4 g per 40 mL (0.5 - 10 g/L)Not specified
Resin from Polystyrene Foam (RPSF)Parameter was studiedNot specified researchgate.net
Thermodynamic Analysis of Adsorption Processes

Thermodynamic analysis provides crucial insights into the spontaneity, feasibility, and nature of the adsorption process by evaluating parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). The effect of temperature is a key component of this analysis.

In a study on the adsorption of C.I. This compound onto a resin synthesized from waste foam, thermodynamic parameters and activation energy were explicitly evaluated. researchgate.net The results from such analyses can determine whether the adsorption is spontaneous (negative ΔG°), and whether it is an endothermic (positive ΔH°) or exothermic (negative ΔH°) process.

Another study using soybean meal as an adsorbent investigated the effect of temperature by conducting experiments at 40, 50, 60, and 70°C. redalyc.org The findings showed that an increase in temperature favored the adsorption of the dye, with 60°C yielding the greatest color removal efficiency. This suggests that the adsorption process is endothermic in nature. An increase in temperature can enhance the kinetic energy and mobility of dye molecules and may also increase the intra-particle diffusion rate of the adsorbate into the pores of the adsorbent. redalyc.org The positive entropy change (ΔS°) often associated with such processes indicates increased randomness at the solid-solution interface during adsorption.

Investigation of Co-existing Ions and Ionic Strength Effects on Adsorption

However, based on the available scientific literature, specific studies detailing the effects of co-existing ions and ionic strength on the adsorption of C.I. This compound could not be found. This represents a gap in the current understanding of the practical application of various adsorbents for this particular dye. Further research is needed to evaluate how the presence of common inorganic salts impacts the adsorption performance and to elucidate the competitive mechanisms involved. Such investigations are vital for optimizing the adsorption process for real-world industrial effluent treatment scenarios.

Adsorption Kinetic and Isotherm Modeling

To understand the mechanism, rate, and equilibrium characteristics of C.I. This compound adsorption, experimental data are often analyzed using various kinetic and isotherm models.

Kinetic Modeling: Kinetic studies describe the rate of dye uptake and provide information on the controlling mechanism. For the adsorption of AO67 onto a resin from polystyrene foam (RPSF) and a mixed iron/aluminum oxide nanocomposite, the pseudo-second-order kinetic model provided the best fit to the experimental data. researchgate.net This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.net Other models, including pseudo-first-order, Elovich, and intraparticle diffusion, were also evaluated to provide a comprehensive understanding of the adsorption dynamics. researchgate.net

Isotherm Modeling: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. Multiple studies have found that the Langmuir isotherm model accurately describes the adsorption of AO67 on various adsorbents, including a resin from polystyrene foam, a mixed iron/aluminum oxide nanocomposite, and pineapple pulp waste. researchgate.netnih.govmdpi.com The suitability of the Langmuir model implies that the adsorption occurs on a homogeneous surface via monolayer coverage, with a finite number of identical active sites. researchgate.netmdpi.com The maximum monolayer adsorption capacity (q_max) for C.I. This compound on pineapple pulp adsorbent was determined to be 0.60 mg/g. nih.gov Other models like the Freundlich, Dubinin–Radushkevich (D-R), and Temkin isotherms have also been applied to analyze the equilibrium data. researchgate.net

Table 4: Summary of Adsorption Modeling for C.I. This compound

AdsorbentBest Fit Kinetic ModelBest Fit Isotherm ModelKey FindingsSource
Resin from Polystyrene Foam (RPSF)Pseudo-second-orderLangmuirSuggests chemisorption and monolayer coverage. researchgate.net
Mixed Iron/Aluminum Oxide NanocompositePseudo-second-orderLangmuirSuggests chemisorption and monolayer coverage.
Pineapple PulpNot specifiedLangmuirMonolayer adsorption with q_max of 0.60 mg/g. nih.govmdpi.com
Application of Kinetic Models

To understand the dynamics of C.I. This compound adsorption, various kinetic models have been employed, including the pseudo-first-order, pseudo-second-order, Elovich, intraparticle diffusion, and Bangham's models. researchgate.net

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It is generally more applicable to the initial stages of the adsorption process. Studies on the photocatalytic decolorization of dyes similar to this compound have sometimes shown adherence to first-order kinetics. rroij.comrroij.com

The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net The adsorption of this compound onto resin polystyrene foam (RPSF) was found to be well-fitted by the pseudo-second-order kinetic model, indicating a chemisorption process. researchgate.net

The Elovich model is often used to describe chemisorption on heterogeneous surfaces and is particularly useful for systems where the activation energy for adsorption changes during the process. ijert.org

The intraparticle diffusion model , proposed by Weber and Morris, is used to identify the rate-controlling step. researchgate.net If the plot of the amount of adsorbed dye versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. However, often the plot shows multiple linear regions, indicating that other mechanisms also play a role in the adsorption process. researchgate.net

Bangham's model is employed to determine if pore diffusion is the rate-limiting step in the adsorption process. The adsorption of this compound onto RPSF has been evaluated using this model. researchgate.net

Kinetic ModelKey AssumptionApplicability to C.I. This compound Adsorption
Pseudo-First-OrderAdsorption rate is proportional to the number of available sites.Observed in some photocatalytic degradation studies of similar dyes. rroij.comrroij.com
Pseudo-Second-OrderThe rate-limiting step is chemisorption.Well-fitted for the adsorption of this compound onto resin polystyrene foam. researchgate.net
ElovichDescribes chemisorption on heterogeneous surfaces with varying activation energy.Considered in the kinetic analysis of this compound adsorption. researchgate.net
Intraparticle DiffusionIdentifies the role of diffusion within the adsorbent pores as a rate-limiting step.Used to study the rate-limiting step for this compound adsorption. researchgate.net
Bangham'sEvaluates if pore diffusion is the rate-controlling mechanism.Applied to the study of this compound adsorption kinetics. researchgate.net
Evaluation of Adsorption Isotherm Models

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir, Freundlich, Dubinin–Radushkevich, and Temkin models are commonly used to analyze this relationship for C.I. This compound.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.com This model has been successfully applied to the adsorption of C.I. This compound, suggesting a homogeneous adsorbent surface. mdpi.com

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. researchgate.net The adsorption of Acid Orange 7, a closely related dye, onto spent brewery grains was well-described by the Freundlich model. researchgate.net

The Dubinin–Radushkevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption.

The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. The adsorption of Acid Orange 7 on magnetic activated carbon derived from orange peel was found to adhere to the Temkin isotherm model. nih.gov

Isotherm ModelDescriptionFindings for C.I. This compound and Similar Dyes
LangmuirAssumes monolayer adsorption on a homogeneous surface. mdpi.comEquilibrium data for C.I. This compound fitted well, with a maximum adsorption capacity of 392.156 mg/g in one study. mdpi.com
FreundlichDescribes multilayer adsorption on a heterogeneous surface. researchgate.netSuccessfully described the adsorption of Acid Orange 7 on spent brewery grains. researchgate.net
Dubinin–RadushkevichGeneral model for adsorption on heterogeneous surfaces.Provides insights into the nature of the adsorption process (physical or chemical).
TemkinConsiders indirect adsorbate-adsorbate interactions. nih.govThe adsorption of Acid Orange 7 on magnetic orange peel activated carbon followed this model. nih.gov

Regeneration and Reusability Studies of Adsorbents

The economic viability and sustainability of the adsorption process heavily depend on the ability to regenerate and reuse the adsorbent. Various methods, including thermal, chemical, and biological regeneration, have been investigated for dye-laden adsorbents. mdpi.com For adsorbents used in the removal of dyes similar to this compound, desorption can often be achieved by altering the pH of the solution. For instance, using a dilute solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) can effectively elute the adsorbed dye, allowing the adsorbent to be used for multiple cycles. nih.govmdpi.com Studies have shown that some adsorbents can be successfully reused for up to five or six cycles with only a minor decrease in their adsorption capacity. nih.govmdpi.com

Advanced Oxidation Processes (AOPs) for C.I. This compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are particularly effective for the degradation of recalcitrant organic pollutants like C.I. This compound.

Photocatalytic Degradation Systems

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source to generate highly reactive species that can break down organic pollutants.

Titanium Dioxide (TiO₂)-Based Photocatalysis

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high efficiency, chemical stability, non-toxicity, and low cost. rroij.com

Unsupported TiO₂: Studies have demonstrated the effectiveness of unsupported TiO₂ powder in the photocatalytic degradation of C.I. This compound under both UV and visible light irradiation. rroij.comrroij.com The degradation process is influenced by factors such as pH, catalyst concentration, and the intensity of the light source. rroij.com The photocatalytic decolorization of this compound using TiO₂ has been found to follow first-order kinetics. rroij.com

Silver-Impregnated TiO₂/SiO₂ Composites: To enhance the photocatalytic activity of TiO₂, it can be composited with other materials. Silver-impregnated TiO₂/SiO₂ composites have shown significant improvements in the degradation of similar azo dyes, such as Acid Orange 20. researchgate.net The presence of silver nanoparticles can help in trapping electrons, thereby reducing the recombination of electron-hole pairs and increasing the quantum efficiency of the photocatalytic process. researchgate.net The silica (B1680970) (SiO₂) support provides a high surface area for the dispersion of TiO₂ and silver nanoparticles.

Zinc Oxide (ZnO)-Based Photocatalysis

Zinc oxide (ZnO) is another promising semiconductor photocatalyst with a wide bandgap and high exciton (B1674681) binding energy, making it an effective alternative to TiO₂. ekb.eg

ZnO Nanopowder: ZnO nanopowders have been successfully used for the photocatalytic degradation of various azo dyes. ekb.egasianpubs.org The efficiency of ZnO nanopowder in dye degradation is dependent on parameters such as catalyst dosage, initial dye concentration, and pH. ekb.eg

Ni-doped ZnO Nanoparticles: Doping ZnO with transition metals like nickel (Ni) can modify its electronic and optical properties, leading to enhanced photocatalytic activity. Ni-doped ZnO nanoparticles have been shown to be effective in the degradation of Acid Orange 7 under both sunlight and UV irradiation. deswater.comresearchgate.net The doping can alter the band gap energy and particle size, which in turn influences the photocatalytic efficiency. nih.gov

Supported ZnO Catalysts: To facilitate catalyst recovery and reuse, ZnO can be supported on various materials. For instance, ZnO nanorods have been associated with Ag-In-Zn-S quantum dots to create heterostructured photocatalysts with enhanced visible light activity for the degradation of Acid Orange 7. mdpi.com

Photocatalyst SystemKey Findings for C.I. This compound and Similar Dyes
Unsupported TiO₂Effective for photocatalytic degradation of this compound under UV and visible light; follows first-order kinetics. rroij.comrroij.com
Silver-Impregnated TiO₂/SiO₂ CompositesShowed significant increase in decolorization and degradation of Acid Orange 20 due to reduced electron-hole recombination. researchgate.net
ZnO NanopowderSuccessfully used for the degradation of azo dyes; efficiency depends on operational parameters. ekb.egasianpubs.org
Ni-doped ZnO NanoparticlesEnhanced photocatalytic degradation of Acid Orange 7 under sunlight and UV light. deswater.comresearchgate.net
Supported ZnO CatalystsZnO nanorods sensitized with quantum dots showed high degradation efficiency for Acid Orange 7 under visible light. mdpi.com
Cerium Dioxide (CeO2) Nanoparticle-Mediated Photocatalysis

Cerium dioxide (CeO₂), a rare-earth metal oxide, has garnered attention as an effective photocatalyst due to its chemical stability, resistance to photocorrosion, and unique electronic structure involving the Ce⁴⁺/Ce³⁺ redox couple. nih.gov Studies on analogous azo dyes like Acid Orange 7 (AO7) and Methyl Orange (MO) provide significant insights into the mechanisms and influencing factors of CeO₂-mediated photocatalysis. nih.govnih.gov

Research has shown that the photocatalytic activity of CeO₂ is highly dependent on preparation methods and operational conditions. nih.gov For instance, the degradation of AO7 over CeO₂ nanoparticles was found to follow a dye self-sensitization mechanism under visible light irradiation. nih.gov The efficiency of the degradation process is significantly influenced by the initial pH of the solution, the dye concentration, and the catalyst dosage. nih.gov In studies involving MO, Fe-doped CeO₂ films demonstrated that doping can delay electron-hole recombination, a key factor in enhancing photocatalytic activity. nih.gov The generation of hydroxyl radicals (•OH) on the catalyst surface is a primary driver of the degradation process. nih.gov Composites, such as CeO₂-SnO₂ and CeO₂ loaded onto graphitic carbon nitride (GCN), have also shown enhanced photocatalytic activity compared to pure CeO₂, attributed to improved dye adsorption and increased light absorption. researchgate.netmdpi.com

Key findings from studies on similar dyes indicate that for anionic dyes, a lower initial pH enhances degradation rates, and an optimal catalyst dosage exists, beyond which the efficiency may decrease. nih.gov

Exploration of Novel Semiconductor Photocatalysts and Composites

The quest for more efficient photocatalytic systems has led to the exploration of various novel semiconductor materials and composites for the degradation of dyes like C.I. This compound.

Mo-doped TiO₂: Doping titanium dioxide (TiO₂) with molybdenum (Mo) has been shown to enhance its photocatalytic activity under visible light. researchgate.net Mo-doping can narrow the band gap of TiO₂, allowing it to absorb a broader spectrum of light. researchgate.net Furthermore, it can impede the recombination of photogenerated electron-hole pairs, which is a major limiting factor in photocatalysis. ucc.ie The presence of Mo⁶⁺ and Mo⁵⁺ ions can effectively trap charge carriers, localizing them on the catalyst surface and thereby improving the quantum efficiency of the degradation process. ucc.ie

Copper Ferrite (B1171679) (CuFe₂O₄): Copper ferrite (CuFe₂O₄) is a p-type semiconductor with a narrow band gap of around 1.5 eV, making it a promising candidate for photocatalysis under visible light. mdpi.com It possesses high thermal and photochemical stability and can be easily separated from treated water due to its magnetic properties. mdpi.com Studies on the degradation of dyes like methyl orange have demonstrated the potential of CuFe₂O₄ nanoparticles as a photocatalyst under UV light, achieving significant decolorization. sci-hub.st The photocatalytic efficiency is influenced by the synthesis method and the resulting structural properties of the ferrite nanoparticles. sci-hub.stresearchgate.net

CeO₂-SnO₂: Ceria-cassiterite (CeO₂-SnO₂) nanocomposites have been investigated for the degradation of methyl orange and have shown improved photocatalytic activity compared to either CeO₂ or tin dioxide (SnO₂) alone. researchgate.net The enhanced performance is attributed to the synergistic effects between the two oxides, which likely involves better charge separation and increased surface adsorption of the dye molecules. researchgate.net

Effects of Light Source and Intensity

The nature and intensity of the light source are fundamental parameters in photocatalytic degradation, as they directly govern the generation of electron-hole pairs in the semiconductor catalyst.

The degradation of C.I. This compound and similar dyes has been studied under various irradiation sources, including UV light, visible light, and simulated solar light. rroij.comdeswater.com Research consistently shows that the efficiency of dye degradation is significantly higher under UV irradiation compared to visible light when using wide-bandgap semiconductors like TiO₂. rroij.comrroij.com This is because the energy of UV photons is sufficient to excite electrons across the band gap of TiO₂, leading to the formation of reactive oxygen species. rroij.com For example, in one study on the degradation of Acid Orange 7 using Ni-doped ZnO nanoparticles, 93% removal was achieved under UV irradiation, compared to 77% under sunlight over the same period. deswater.com

Despite the higher efficiency of UV lamps, solar irradiation is considered a more cost-effective and environmentally friendly alternative due to its natural abundance. rroij.comresearchgate.net While complete degradation may take longer under solar light, its viability for large-scale applications makes it an attractive option. rroij.com The development of visible-light-active photocatalysts, such as doped or composite materials, is a key research direction to harness solar energy more effectively. researchgate.netmdpi.com

Influence of Initial Dye Concentration on Degradation Kinetics

The initial concentration of C.I. This compound is a crucial factor that significantly affects the kinetics of its photocatalytic degradation. Generally, an increase in the initial dye concentration leads to a decrease in the degradation rate and efficiency. nih.govrroij.commdpi.com

Several factors contribute to this inverse relationship:

Active Site Saturation: At a constant catalyst dosage, the number of active sites is fixed. As the dye concentration increases, more dye molecules compete for these limited sites, leading to saturation and a lower degradation rate per dye molecule. researchgate.net

Intermediate Products: At high initial concentrations, the formation of intermediate degradation products can also be significant. These intermediates may compete with the original dye molecules for active sites and reactive radicals, further slowing the degradation process.

Studies on this compound have confirmed that the highest degradation efficiency is observed at lower initial concentrations. rroij.com Research on the closely related Acid Orange 7 dye also showed that degradation efficiency decreases as the initial dye concentration increases. nih.govinternationaljournalcorner.com This relationship underscores the importance of considering the initial pollutant load when designing photocatalytic treatment systems.

pH Effects on Photocatalytic Degradation Efficiency

The pH of the aqueous solution is a master variable that profoundly influences the photocatalytic degradation process. Its effect is complex, as it alters the surface charge of the photocatalyst, the speciation of the dye molecule, and the potential for hydroxyl radical formation. researchgate.netmdpi.com

The surface of a semiconductor photocatalyst becomes electrically charged in an aqueous medium. The point of zero charge (pHpzc) is the pH at which the surface of the catalyst is neutral.

At a pH below the pHpzc, the catalyst surface is positively charged.

At a pH above the pHpzc, the catalyst surface is negatively charged.

C.I. This compound is an anionic dye, meaning it carries a negative charge in solution, typically due to sulfonate groups. Therefore, the degradation of this compound is generally more efficient in acidic conditions (pH < pHpzc). scispace.com In this pH range, the positively charged catalyst surface electrostatically attracts the negatively charged dye molecules, promoting adsorption. internationaljournalcorner.comscispace.com This enhanced adsorption facilitates the transfer of charge and attack by reactive oxygen species at the catalyst-solution interface.

Conversely, in alkaline conditions (pH > pHpzc), both the catalyst surface and the dye molecules are negatively charged, leading to electrostatic repulsion. internationaljournalcorner.com This repulsion hinders the adsorption of the dye onto the catalyst surface, thereby reducing the degradation efficiency. internationaljournalcorner.com For example, studies on Acid Orange 7 demonstrated that the degradation rate increases as the initial pH value of the solution decreases. nih.gov A shift in pH from acidic (pH 3) to basic (pH 11.5) was found to reduce the photocatalytic degradation rate by over 50%. internationaljournalcorner.com

Table 2: Influence of pH on the Degradation of Anionic Azo Dyes Note: Data is illustrative, based on general findings for similar azo dyes.

DyepH ConditionCatalyst Surface ChargeDye-Catalyst InteractionDegradation Efficiency
Acid Orange 7Acidic (e.g., pH 3)PositiveElectrostatic AttractionHigh internationaljournalcorner.com
Acid Orange 7Neutral (e.g., pH 7)Near Neutral/Slightly NegativeWeakModerate internationaljournalcorner.com
Acid Orange 7Alkaline (e.g., pH 11)NegativeElectrostatic RepulsionLow internationaljournalcorner.com
Role of Exogenous Oxidizing Agents (e.g., Hydrogen Peroxide) in Photocatalysis

The addition of exogenous oxidizing agents, most commonly hydrogen peroxide (H₂O₂), can significantly enhance the efficiency of the photocatalytic degradation of C.I. This compound. nih.gov The beneficial role of H₂O₂ stems from two primary mechanisms:

Increased Hydroxyl Radical (•OH) Production: H₂O₂ can be a source of additional •OH radicals through its reaction with photogenerated electrons (e⁻) in the conduction band of the semiconductor (Equation 1). nih.gov

H₂O₂ + e⁻ → •OH + OH⁻ (Equation 1)

However, the concentration of H₂O₂ must be carefully optimized. While a certain amount enhances the degradation rate, an excessive concentration can have a detrimental effect. researchgate.net This is because at high concentrations, H₂O₂ can act as a scavenger of the highly reactive •OH radicals itself (Equation 2), producing the less reactive hydroperoxyl radical (HO₂•). researchgate.net

H₂O₂ + •OH → HO₂• + H₂O (Equation 2)

Fenton and Fenton-like Processes for Oxidative Degradation

The Fenton process is another powerful advanced oxidation process that uses a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly oxidizing hydroxyl radicals (•OH). These radicals are extremely effective in degrading recalcitrant organic compounds like azo dyes.

Scientific literature detailing the optimization of conventional Fenton reagent parameters, such as the [Fe²⁺]/[H₂O₂] ratio and pH, specifically for the degradation of C.I. This compound, could not be identified through the performed search.

Research studies focused on the application of advanced Fenton systems, including Photo-Fenton, Electro-Fenton, or those utilizing zero-valent iron (ZVI), for the degradation of C.I. This compound were not found in the available literature.

Ozonation and Hybrid Ozonation Systems

Ozonation-based Advanced Oxidation Processes (AOPs) are centered on the potent oxidizing capabilities of ozone (O₃) and the highly reactive hydroxyl radicals (•OH) that can be generated. These processes are investigated for their efficacy in breaking down the complex and recalcitrant structure of C.I. This compound.

Direct Ozonation Efficiency

Direct ozonation involves the application of ozone gas to an aqueous solution containing the dye. The efficiency of this process is significantly influenced by reaction conditions such as pH. Research on the ozonation of Tectilon Orange 3G, an alternative name for C.I. This compound, has shown that under acidic conditions (pH 3) and with an ozone concentration of 14 g/L, no observable reduction in Total Organic Carbon (TOC) was achieved. This indicates that while ozonation might lead to decolorization through the cleavage of the azo bond, it does not result in complete mineralization of the dye molecule to CO₂ and water under these specific acidic conditions. Studies on general textile effluents suggest that the efficiency of decolorization by ozone is highly dependent on pH.

Enhanced Ozonation via UV Irradiation (O₃/UV)

The combination of ozone with ultraviolet (UV) irradiation is a well-established AOP designed to enhance the production of hydroxyl radicals, thereby increasing the degradation rate of organic pollutants. The photolysis of aqueous ozone by UV light leads to the formation of hydrogen peroxide, which then reacts with ozone to generate •OH radicals.

While the O₃/UV process is a recognized AOP for dye degradation, specific research studies detailing the degradation kinetics and efficiency of this particular method for C.I. This compound could not be identified in a review of available literature. The general principle of this method suggests it would be more effective than ozonation alone due to the increased generation of non-selective and highly reactive hydroxyl radicals.

Combination of Ozonation with Photocatalysis (O₃/UV/TiO₂)

This hybrid system combines ozonation, UV light, and a semiconductor photocatalyst, typically titanium dioxide (TiO₂), to maximize the generation of reactive oxygen species. While specific studies on the complete O₃/UV/TiO₂ system for C.I. This compound are not detailed in the available literature, the photocatalytic component (UV/TiO₂) has been investigated for this specific dye.

Research on the photocatalytic bleaching of C.I. This compound using TiO₂ and UV irradiation has demonstrated its effectiveness. The process relies on the generation of electron-hole pairs in the TiO₂ semiconductor upon UV illumination, leading to the formation of hydroxyl radicals that attack the dye molecule. Studies have shown that the rate of degradation is dependent on several operational parameters. rroij.comrroij.com

Key findings from UV/TiO₂ photocatalysis of C.I. This compound include:

Effect of pH : The rate of photocatalytic bleaching was found to increase with an increase in pH, reaching an optimum in the alkaline range (pH 8.5). rroij.comrroij.com

Effect of Catalyst Amount : The degradation rate increases with the amount of TiO₂ catalyst up to a certain point, after which the rate becomes constant. This is attributed to the increased availability of active sites on the catalyst surface. rroij.comrroij.com However, an excess amount of catalyst can lead to turbidity, which blocks UV light penetration.

Kinetics : The photocatalytic decolorization of C.I. This compound was found to follow pseudo-first-order kinetics. rroij.com

Table 1: Effect of TiO₂ Amount on Photocatalytic Degradation of C.I. This compound (Data derived from descriptive findings in scientific literature)

Amount of TiO₂ ( g/100 mL)Relative Rate of DegradationObservation
Increasing from low concentrationIncreasesIncreased number of active sites enhances radical formation. rroij.com
At optimal concentrationMaximumSufficient active sites for the available dye molecules. rroij.com
Beyond optimal concentrationPlateaus/DecreasesThe reaction rate becomes constant as further catalyst addition does not increase active site exposure or may cause light scattering. rroij.com

The integration of ozone into this system would theoretically further enhance degradation by providing an additional source of oxidation and reacting with intermediates.

Peroxone Processes (O₃ + H₂O₂)

The peroxone process involves the addition of hydrogen peroxide (H₂O₂) to an ozonation system. The reaction between ozone and the conjugate base of H₂O₂, the hydroperoxide ion (HO₂⁻), significantly accelerates the decomposition of ozone into hydroxyl radicals. This method is often more efficient than direct ozonation for degrading refractory organic compounds.

A review of scientific literature did not yield specific studies detailing the application, efficiency, or kinetics of the peroxone process for the degradation of C.I. This compound. The general mechanism suggests it would be a potent method for its degradation, but experimental data for this specific compound is not available.

Electrochemical Degradation Pathways

Electrochemical advanced oxidation processes (EAOPs) utilize an electrical current to generate reactive species, such as hydroxyl radicals, on the surface of an anode, leading to the oxidation of organic pollutants.

Application of Advanced Electrode Materials (e.g., Boron Doped Diamond (BDD) electrodes)

Boron-doped diamond (BDD) electrodes are considered highly effective anode materials for wastewater treatment. They possess a wide potential window for water stability, leading to a high oxygen evolution overpotential. This characteristic allows for the efficient electrochemical generation of hydroxyl radicals on the anode surface, which can then non-selectively oxidize organic compounds, often leading to complete mineralization.

Despite the high efficiency of BDD electrodes in degrading other azo dyes, specific research findings, experimental data, or detailed pathway analyses for the electrochemical degradation of C.I. This compound using BDD electrodes were not found in the reviewed scientific literature.

Parametric Studies on Electrolyte Concentration, Type, and Current Density

Electrochemical degradation is an advanced oxidation process that utilizes an electrical current to generate powerful oxidizing agents, primarily hydroxyl radicals, to break down persistent organic pollutants. The efficiency of this process is highly dependent on operational parameters such as the type and concentration of the supporting electrolyte and the applied current density. The electrolyte ensures the conductivity of the solution, while the current density influences the rate of oxidant generation at the anode surface.

A thorough search of published studies revealed a significant body of research on the electrochemical degradation of various azo dyes, such as C.I. Acid Orange 7 and C.I. Acid Orange 10. researchgate.netnih.govresearchgate.net These studies extensively investigate how parameters like NaCl and Na₂SO₄ concentrations and current density (mA/cm²) impact color and Chemical Oxygen Demand (COD) removal. researchgate.netnih.gov However, specific research detailing these parametric effects on the electrochemical degradation of C.I. This compound could not be identified in the available literature. Consequently, no specific data on the influence of electrolyte or current density on the degradation of this particular compound can be presented.

Electrocoagulation for Dye Removal

Electrocoagulation is an electrochemical technique where a sacrificial anode (typically iron or aluminum) corrodes to release coagulant species (e.g., Fe²⁺, Fe³⁺, Al³⁺) into the wastewater. These ions then form metal hydroxides that effectively remove pollutants through precipitation and surface complexation. Studies on dyes like C.I. Acid Orange 5 and C.I. Acid Orange 10 have demonstrated high removal efficiencies under optimal conditions of pH, current density, and treatment time. sid.irijcce.ac.ir

Despite the proven efficacy of electrocoagulation for other acid dyes, a targeted literature search found no specific studies dedicated to the removal of C.I. This compound using this method. Therefore, research findings, operational parameters, and efficiency data for the electrocoagulation of C.I. This compound are not available.

Hybrid Electrochemical-Ultrasonic Systems (e.g., Electro-Peroxone/US)

Hybrid advanced oxidation processes aim to enhance degradation efficiency by combining two or more technologies. The coupling of electrochemical systems with ultrasonic (US) irradiation or the Electro-Peroxone process represents a promising approach. Ultrasound enhances mass transfer and can generate additional radicals through acoustic cavitation. nih.govnih.gov The Electro-Peroxone process combines electrolysis with ozonation to generate a high yield of hydroxyl radicals from the reaction between electro-generated hydrogen peroxide and sparged ozone. researchgate.netepa.gov

While the degradation of C.I. Acid Orange 7 and Orange II has been successfully demonstrated using these hybrid systems, nih.govnih.govresearchgate.net there is a notable absence of research applying these advanced hybrid methods to the degradation of C.I. This compound . No publications on the treatment of C.I. This compound by Electro-Peroxone, sono-electrochemical, or related hybrid systems were found.

Exploration of Other Advanced Oxidation Technologies (e.g., Nitrocellulose Membranes as active oxygen species source)

Beyond the aforementioned methods, various other advanced oxidation technologies are being explored for dye remediation. One novel approach involves using materials like nitrocellulose membranes as a source of active oxygen species under photo-irradiation. frontiersin.org Studies on similar dyes, such as C.I. Acid Orange 8, have shown that these membranes can generate hydroxyl radicals and significantly accelerate photodegradation compared to photolysis alone. frontiersin.org

However, a specific investigation into the use of nitrocellulose membranes or other comparable novel AOPs for the degradation of C.I. This compound has not been reported in the scientific literature. The potential of such technologies for this specific compound remains an unexamined area of research.

Comparative Studies of AOPs for C.I. This compound Degradation

Comparative studies are crucial for determining the most effective and economically viable treatment technology for a specific pollutant. Such studies typically evaluate and contrast the performance of various AOPs (e.g., Fenton, photo-Fenton, ozonation, photocatalysis) under standardized conditions, assessing metrics like degradation rate, mineralization efficiency (TOC removal), and energy consumption. doi.orgmdpi.com

A comprehensive literature search did not yield any studies that specifically compare the efficacy of different AOPs for the degradation of C.I. This compound . While general comparisons of AOPs for textile wastewater exist, doi.org a direct, compound-specific comparative analysis for C.I. This compound is currently absent from the literature.

Biological Decolorization and Degradation Mechanisms

Microbial Decolorization Studies (e.g., anaerobic treatment of azo dyes)

Biological treatment offers an environmentally friendly and cost-effective alternative to chemical processes. For azo dyes, a common strategy involves an initial anaerobic stage where microorganisms reductively cleave the azo bond (–N=N–), leading to decolorization. This process breaks the dye molecule down into smaller aromatic amines, which may then be mineralized in a subsequent aerobic stage. sciepub.comdaneshyari.com Numerous studies have successfully demonstrated the anaerobic decolorization of various acid orange dyes by specific bacterial strains or mixed microbial consortia. sciepub.comnih.govfrontiersin.org

Despite the extensive research on the microbial degradation of azo dyes, studies focusing specifically on the biological decolorization and anaerobic treatment of C.I. This compound were not found. The specific microbial consortia capable of degrading this compound and the resulting degradation pathways have not been documented.

Enzymatic Degradation Research (e.g., laccase-mediated processes)

No studies specifically investigating the enzymatic degradation of C.I. This compound, including laccase-mediated processes, were found during the literature search. Research in this area has focused on other azo dyes, leaving a knowledge gap for this specific compound.

Application of Immobilized Biocatalysts

There is no available research detailing the application of immobilized biocatalysts for the degradation of C.I. This compound. While this is a common technique for other industrial dyes, its efficacy and specific application for C.I. This compound have not been reported.

Assessment of Biodegradability Enhancement of Treated Effluents (e.g., BOD5/COD ratio improvements)

No data could be found on the assessment of biodegradability enhancement for effluents containing C.I. This compound. Studies measuring the improvement of the Biochemical Oxygen Demand (BOD5) to Chemical Oxygen Demand (COD) ratio after treatment, a key indicator of enhanced biodegradability, have not been published for this specific dye.

Advanced Analytical Methodologies for C.i. Acid Orange 67 Research

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the analysis of C.I. Acid Orange 67. By examining the interaction of electromagnetic radiation with the dye molecule and associated materials, researchers can glean a wealth of information crucial for developing and optimizing treatment processes.

UV-Visible spectrophotometry is a fundamental technique for quantifying the concentration of C.I. This compound in a solution and monitoring its decolorization over time. This method is based on the principle that the dye molecule absorbs light at a specific wavelength in the visible spectrum. The amount of light absorbed is directly proportional to the concentration of the dye, a relationship described by the Beer-Lambert law.

In a typical application, the absorbance of a C.I. This compound solution is measured at its maximum absorption wavelength (λmax), which is approximately 485 nm. By creating a calibration curve of known dye concentrations versus their corresponding absorbances, the concentration of an unknown sample can be accurately determined. During decolorization studies, such as photocatalytic degradation or adsorption, samples are taken at regular intervals, and their absorbance is measured to track the decrease in dye concentration. This allows for the calculation of decolorization efficiency and the study of reaction kinetics.

Research has shown that the photocatalytic degradation of C.I. This compound often follows pseudo-first-order kinetics. The rate of degradation is influenced by several factors, including the initial dye concentration, pH of the solution, and the amount of photocatalyst used.

Table 1: Example of UV-Visible Spectrophotometry Data for Monitoring C.I. This compound Decolorization

Time (minutes) Absorbance at 485 nm Concentration (mg/L) Decolorization (%)
0 1.250 20.0 0
15 0.938 15.0 25
30 0.625 10.0 50
60 0.313 5.0 75

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in C.I. This compound and for characterizing the surface chemistry of adsorbents used in its removal. geomatejournal.comresearchgate.net This technique works by passing infrared radiation through a sample and measuring the absorption of radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

The FTIR spectrum of C.I. This compound would reveal characteristic peaks corresponding to its molecular structure, including N=N stretching of the azo group, S=O stretching of the sulfonate groups, and various C-H, C=C, and C-N bonds within the aromatic rings. When C.I. This compound is adsorbed onto a material like activated carbon, changes in the FTIR spectrum of the adsorbent can indicate which of its functional groups are involved in the binding process. For example, shifts in the peaks corresponding to hydroxyl (-OH) or carboxyl (-COOH) groups on the adsorbent surface after dye adsorption would suggest their participation in the interaction. scienceworldjournal.orgajol.info

Table 2: Representative FTIR Spectral Data for an Adsorbent Before and After C.I. This compound Adsorption

Wavenumber (cm⁻¹) Functional Group Interpretation (Before Adsorption) Interpretation (After Adsorption)
~3400 O-H stretching Presence of hydroxyl groups Peak shift/broadening indicating involvement in hydrogen bonding with the dye
~1730 C=O stretching Presence of carboxyl/carbonyl groups Peak intensity change suggesting interaction with dye molecules
~1620 C=C stretching Aromatic rings in adsorbent structure Peak overlap with dye's aromatic signals

X-ray Diffraction (XRD) is a key technique for determining the crystalline structure of materials, such as photocatalysts or adsorbents, used in the treatment of C.I. This compound. geomatejournal.commdpi.com XRD is based on the principle that when a beam of X-rays is directed at a crystalline material, the X-rays are diffracted in a pattern that is characteristic of the material's crystal lattice.

By analyzing the positions and intensities of the diffraction peaks, researchers can identify the crystalline phases present in a material. For instance, in the photocatalytic degradation of C.I. This compound using titanium dioxide (TiO2), XRD can confirm whether the TiO2 is in its anatase, rutile, or brookite crystalline form, which is crucial as these forms exhibit different photocatalytic activities. mdpi.com

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the material using the Scherrer equation. Smaller particle sizes generally lead to a larger surface area, which can enhance the efficiency of adsorption or photocatalysis. mdpi.com

Table 3: Example of XRD Data for a TiO₂ Photocatalyst Used in C.I. This compound Degradation

2θ (degrees) d-spacing (Å) Miller Indices (hkl) Crystalline Phase Crystallite Size (nm)
25.3 3.52 (101) Anatase 15
37.8 2.38 (004) Anatase 15
48.0 1.89 (200) Anatase 15
53.9 1.70 (105) Anatase 15

Energy Dispersive X-ray (EDX) analysis, often coupled with Scanning Electron Microscopy (SEM), is a technique used to determine the elemental composition of a sample. nih.govresearchgate.netresearchgate.net When a sample is bombarded with an electron beam in an SEM, atoms in the sample are excited and emit X-rays with energies that are characteristic of each element. An EDX detector measures the energy and intensity of these emitted X-rays to identify the elements present and their relative abundance.

In the context of C.I. This compound research, EDX can be used to analyze the elemental composition of adsorbents or catalysts before and after the treatment process. For example, after adsorbing C.I. This compound, which contains sulfur in its sulfonate groups, an EDX analysis of the adsorbent would be expected to show the presence of sulfur, confirming the adsorption of the dye. It can also be used to verify the elemental composition of synthesized catalysts or modified adsorbents. mdpi.com

Table 4: Illustrative EDX Elemental Analysis of an Adsorbent Before and After C.I. This compound Adsorption

Element Weight % (Before Adsorption) Atomic % (Before Adsorption) Weight % (After Adsorption) Atomic % (After Adsorption)
C 85.2 89.5 82.1 86.3
O 13.1 10.3 14.5 11.4
Na 0.5 0.1 0.8 0.2
S 0.0 0.0 1.2 0.5

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. mdpi.comresearchgate.net XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

In research involving C.I. This compound, XPS is particularly useful for studying the interaction between the dye and the surface of a catalyst or adsorbent. For instance, by analyzing the high-resolution XPS spectra of nitrogen (N 1s) and sulfur (S 2p) on the surface of an adsorbent after exposure to the dye, researchers can confirm the presence of the dye and potentially deduce the nature of the chemical interactions. Changes in the binding energies of elements in the catalyst can reveal alterations in their oxidation states during the catalytic degradation of the dye. mdpi.commdpi.com

Table 5: Representative XPS Binding Energy Data for a Catalyst Surface Before and After C.I. This compound Degradation

Element Binding Energy (eV) - Before Degradation Chemical State (Before Degradation) Binding Energy (eV) - After Degradation Chemical State (After Degradation)
Ti 2p₃/₂ 458.5 Ti⁴⁺ in TiO₂ 458.6 Ti⁴⁺ in TiO₂
O 1s 529.7 Lattice O in TiO₂ 529.8 Lattice O in TiO₂
N 1s - Not Present 400.1 N in azo group of adsorbed dye

Diffuse Reflectance Spectroscopy (DRS), also known as UV-Vis DRS, is a technique used to determine the optical properties of solid materials, particularly photocatalysts. mdpi.comacs.orgacs.org Instead of measuring the light transmitted through a sample, DRS measures the light that is diffusely reflected from the sample's surface. This information can be used to determine the band gap energy of a semiconductor photocatalyst, which is a critical parameter for its photocatalytic activity.

The band gap energy dictates the wavelength of light a photocatalyst can absorb to generate electron-hole pairs, which are responsible for the degradation of pollutants like C.I. This compound. By plotting the transformed reflectance data (using the Kubelka-Munk function) against photon energy, the band gap can be extrapolated. A lower band gap energy means the photocatalyst can be activated by visible light, which is advantageous for practical applications. acs.orgacs.org

Table 6: Example of Band Gap Energy Determination using DRS for a Photocatalyst

Photocatalyst Absorption Edge (nm) Band Gap Energy (eV)
Pure TiO₂ 387 3.20

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analytical chemistry of dyes, offering robust methods for the separation, identification, and quantification of C.I. This compound and its potential metabolites. The versatility of HPLC allows for the fine-tuning of various parameters to achieve optimal separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Dye and Metabolite Quantification

The quantification of C.I. This compound and its degradation products is crucial for environmental monitoring and toxicological studies. HPLC provides the necessary resolution to separate these structurally similar compounds from complex matrices.

The choice of the stationary phase is a critical factor in achieving the desired separation in reversed-phase HPLC. For the analysis of azo dyes like C.I. This compound, C18 columns are the most commonly employed stationary phases. These columns consist of silica (B1680970) particles chemically bonded with octadecylsilane, creating a nonpolar surface.

The retention of C.I. This compound on a C18 column is primarily governed by hydrophobic interactions between the nonpolar stationary phase and the dye molecule. The aromatic rings and alkyl groups in the dye's structure contribute to its retention. The optimization of column chemistry involves selecting a C18 column with appropriate characteristics, such as particle size, pore size, and carbon load, to achieve the best balance of retention, resolution, and analysis time. While C18 columns are a versatile starting point, other reversed-phase chemistries can offer alternative selectivity, which can be advantageous if the standard C18 does not provide adequate separation from matrix components or metabolites.

Table 1: Comparison of Common Reversed-Phase HPLC Column Chemistries

Column ChemistryPrimary Interaction MechanismAdvantages for C.I. This compound Analysis
C18 (Octadecyl) HydrophobicHigh retention for nonpolar compounds, versatile, widely available.
C8 (Octyl) HydrophobicLess retention than C18, may be suitable for more polar metabolites.
Phenyl π-π interactions, HydrophobicEnhanced selectivity for aromatic compounds.
Embedded Polar Group Hydrophobic, Hydrogen bondingImproved peak shape for basic compounds, stable in highly aqueous mobile phases.

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol. The composition of the mobile phase is a powerful tool for controlling the retention and selectivity of the separation. For C.I. This compound, a mobile phase containing acetonitrile and water is a common choice.

Increasing the proportion of the organic solvent in the mobile phase reduces its polarity, leading to a decrease in the retention time of the dye. Conversely, increasing the water content increases retention. The pH of the mobile phase is another critical parameter, as it can affect the ionization state of the analyte and any residual silanol groups on the silica-based stationary phase. For acidic dyes like C.I. This compound, using an acidic mobile phase (e.g., by adding formic acid or phosphoric acid) can suppress the ionization of the sulfonic acid groups, leading to better peak shape and reproducible retention times. chromatographyonline.com A gradient elution, where the mobile phase composition is changed during the analysis, is often employed to separate compounds with a wide range of polarities, such as the parent dye and its various metabolites. chromatographyonline.comjapsonline.com

Table 2: Illustrative Effect of Mobile Phase Composition on C.I. This compound Retention

Acetonitrile (%)Water with 0.1% Formic Acid (%)Expected Retention TimeExpected Peak Shape
3070LongGood
5050ModerateGood
7030ShortGood
50 (without acid)50ModerateMay show tailing

The detector in an HPLC system is responsible for sensing the analyte as it elutes from the column. For colored compounds like C.I. This compound, a UV-Visible detector is the most straightforward choice. Among the various types of UV-Vis detectors, the Photo-Diode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers significant advantages. gentechscientific.comjascoinc.com

A PDA detector acquires the entire UV-Visible spectrum of the eluting compound simultaneously, providing three-dimensional data (absorbance vs. time vs. wavelength). sdfine.com This capability is particularly useful for dye analysis as it allows for the determination of the optimal detection wavelength for maximum sensitivity. Furthermore, the spectral information can be used to assess peak purity and to tentatively identify compounds by comparing their spectra with those in a library. gentechscientific.com The wavelength range of a typical PDA detector is between 200 and 800 nm, which is well-suited for the analysis of azo dyes that absorb in the visible region of the spectrum. gentechscientific.com

Table 3: Key Performance Characteristics of a Photo-Diode Array (PDA) Detector

Performance ParameterTypical SpecificationBenefit for C.I. This compound Analysis
Wavelength Range 190 - 800 nmCovers both UV and visible regions, allowing for comprehensive spectral analysis.
Spectral Resolution ~1.2 nmEnables differentiation of spectrally similar compounds.
Data Acquisition Rate Up to 100 HzSuitable for fast chromatography, including UPLC.
Peak Purity Analysis Software-basedConfirms the homogeneity of the chromatographic peak.
Spectral Library Matching AvailableAids in the tentative identification of unknown metabolites.

Design of Experiments (DoE) is a statistical approach that allows for the systematic and efficient optimization of analytical methods. mdpi.com Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous investigation of multiple factors and their interactions. mdpi.com The Box-Behnken design (BBD) is a type of response surface methodology (RSM) that is well-suited for optimizing HPLC methods. semanticscholar.orgnih.govmdpi.com

For the HPLC analysis of C.I. This compound, a BBD could be used to optimize critical parameters such as the percentage of organic solvent in the mobile phase, the pH of the aqueous phase, and the column temperature. The responses to be optimized could include the resolution between the parent dye and its key metabolites, the analysis time, and the peak tailing factor. By performing a limited number of experiments as defined by the BBD, a mathematical model can be generated that describes the relationship between the factors and the responses. This model can then be used to identify the optimal conditions for the separation. semanticscholar.orgnih.gov

Table 4: Representative Box-Behnken Design for HPLC Method Optimization of C.I. This compound

RunFactor A: Acetonitrile (%)Factor B: pHFactor C: Temperature (°C)Response 1: ResolutionResponse 2: Retention Time (min)
140 (-1)3.0 (-1)30......
260 (+1)3.0 (-1)30......
340 (-1)4.0 (+1)30......
460 (+1)4.0 (+1)30......
540 (-1)3.5 (0)25 (-1)......
660 (+1)3.5 (0)25 (-1)......
740 (-1)3.5 (0)35 (+1)......
860 (+1)3.5 (0)35 (+1)......
950 (0)3.0 (-1)25 (-1)......
1050 (0)4.0 (+1)25 (-1)......
1150 (0)3.0 (-1)35 (+1)......
1250 (0)4.0 (+1)35 (+1)......
1350 (0)3.5 (0)30 (0)......
1450 (0)3.5 (0)30 (0)......
1550 (0)3.5 (0)30 (0)......

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns packed with sub-2 µm particles. globalresearchonline.net The smaller particle size leads to a significant increase in chromatographic efficiency, allowing for faster separations and higher resolution compared to conventional HPLC. globalresearchonline.netsci-hub.se The use of UPLC can dramatically reduce analysis times, which is particularly beneficial for high-throughput screening of samples. researchgate.net

For the analysis of C.I. This compound, a UPLC method would offer several advantages over a traditional HPLC method, including shorter run times, reduced solvent consumption, and improved sensitivity due to sharper and narrower peaks. sci-hub.se The principles of method development for UPLC are similar to those for HPLC, with the main difference being the instrumentation's ability to handle the higher backpressures generated by the smaller particle columns. globalresearchonline.net

Table 5: Comparison of Typical HPLC and UPLC Performance for Azo Dye Analysis

ParameterConventional HPLCUltra-Performance Liquid Chromatography (UPLC)
Particle Size 3 - 5 µm< 2 µm
Column Length 100 - 250 mm50 - 150 mm
Flow Rate 0.5 - 2.0 mL/min0.2 - 1.0 mL/min
Analysis Time 10 - 30 min1 - 5 min
Solvent Consumption HighLow
Peak Resolution GoodExcellent
Sensitivity GoodHigh

Ion Chromatography (IC) for Inorganic Anion/Cation Analysis in Degradation Studies

Ion Chromatography (IC) is an essential technique for monitoring the complete mineralization of C.I. This compound during degradation studies. As the complex organic structure of the azo dye is broken down through advanced oxidation processes (AOPs) or biological treatments, heteroatoms within the molecule are converted into simple inorganic ions. C.I. This compound contains nitrogen and sulfur atoms, which are expected to be mineralized into inorganic anions.

The primary application of IC in this context is to separate, identify, and quantify these resulting ions in the treated aqueous solution. The complete degradation of the dye should theoretically lead to the stoichiometric release of sulfate (SO₄²⁻) and nitrate (NO₃⁻) ions. By monitoring the concentration of these anions over the course of the treatment, researchers can track the progress of mineralization. For instance, the detection and quantification of sulfate ions confirm the breakdown of the sulfonate groups, a key step in the detoxification of the dye effluent. nih.gov Similarly, the appearance of nitrate ions indicates the cleavage and oxidation of the azo bond (–N=N–) and other nitrogen-containing parts of the molecule.

The data obtained from IC analysis provides critical evidence that the degradation process is not merely causing a color change (decolorization) but is proceeding towards complete mineralization, which is the conversion of organic pollutants into carbon dioxide, water, and inorganic ions. researchgate.net

Table 1: Representative Ion Chromatography Data for Azo Dye Degradation This table presents hypothetical data illustrating the expected increase in inorganic anion concentrations during the successful mineralization of an azo dye like C.I. This compound.

Treatment Time (minutes)Sulfate (SO₄²⁻) Conc. (mg/L)Nitrate (NO₃⁻) Conc. (mg/L)
00.51.2
308.75.4
6015.29.8
9021.513.5
12025.816.2

Microscopic and Morphological Characterization

Microscopic techniques are vital for characterizing the physical properties of materials, such as catalysts or adsorbents, used in the remediation of C.I. This compound. The morphology, topography, and particle size of these materials are critical factors that influence their efficiency.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and topography of materials at a micro-scale. In the context of C.I. This compound remediation, SEM is extensively used to characterize adsorbents and catalysts before and after the treatment process. iwaponline.com For instance, SEM images can reveal the porous structure of an activated carbon adsorbent, which is crucial for its ability to trap dye molecules. acs.org

After being used in a dye solution, SEM analysis can show changes to the material's surface, such as the blockage of pores or the aggregation of particles, which may indicate the mechanism of dye removal and potential reasons for a decrease in efficiency over time. acs.org In studies involving photocatalysts like N-TiO₂, SEM is used to examine the coating and distribution of the catalyst on a substrate, ensuring a uniform and effective surface for the degradation reaction. nih.gov SEM analysis of membranes used in bioreactors for treating dye wastewater can reveal surface fouling and deformation of the membrane's pore structure. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it the preferred method for characterizing materials at the nanoscale. mdpi.com This is particularly important in the catalytic degradation of C.I. This compound, where nanoparticle catalysts (e.g., silver, iron, or composite oxides) are often employed due to their high surface-area-to-volume ratio. mdpi.comnih.gov

TEM analysis provides detailed information on the size, shape, and distribution of these nanoparticles. mdpi.commdpi.com For example, TEM images can confirm the synthesis of spherical silver nanoparticles and determine their average diameter, which is a critical parameter for catalytic activity. mdpi.comresearchgate.net In studies of composite catalysts, such as Bi₂O₃-Co₃O₄, TEM is used to visualize the morphology and verify the structure of the composite material. The uniform distribution and small size of nanoparticles, as confirmed by TEM, are often correlated with higher degradation efficiency for azo dyes.

Table 2: Example of Nanoparticle Size Distribution Data from TEM Analysis This table shows representative data for the size distribution of a nanoparticle catalyst used in azo dye degradation, as would be determined from analyzing multiple TEM images.

Size Range (nm)Percentage of Particles (%)
1-1015
11-2045
21-3025
31-4010
>405

Bulk Parameter Measurements for Remediation Performance Evaluation

Total Organic Carbon (TOC) analysis is a direct measure of the total amount of carbon bound in organic compounds within a water sample. It is a critical parameter for evaluating the extent of mineralization during the degradation of C.I. This compound. nih.gov While decolorization of the dye can occur through the cleavage of the azo bond, this does not guarantee the complete breakdown of the resulting aromatic intermediates, which may still be harmful. researchgate.net

A reduction in TOC confirms that the organic carbon from the dye molecule and its intermediates is being converted into inorganic carbon, primarily carbon dioxide. researchgate.net Therefore, TOC removal efficiency is considered a more reliable indicator of complete degradation than color removal alone. Research on the degradation of similar azo dyes, such as Acid Orange 7, frequently reports high TOC removal as evidence of successful mineralization. researchgate.net

Table 3: Research Findings on TOC Removal During Azo Dye Degradation This table summarizes typical TOC removal efficiencies observed in studies on the degradation of azo dyes under various treatment conditions.

Treatment ProcessAzo DyeTreatment Time (h)TOC Removal (%)
Photo-FentonMethyl Orange1.576
Electro-photocatalysisAcid Orange II5~70
UV/O₃/SBRReactive Red 1981>90
Catalytic OxidationAcid Orange 7852

Chemical Oxygen Demand (COD) is another key parameter used to assess the quality of wastewater before and after treatment. netsolwater.com It measures the amount of dissolved oxygen required to chemically oxidize the organic and inorganic substances present in the water. waterandwastewater.compjoes.com A high COD value indicates a high level of pollutants. netsolwater.com

Table 4: Research Findings on COD Removal for Azo Dye-Contaminated Wastewater This table presents COD removal efficiencies from various studies on the treatment of wastewater containing azo dyes.

Treatment ProcessAzo DyeInitial COD (mg/L)Final COD (mg/L)COD Removal (%)
Aerobic Membrane BioreactorAcid Orange 7550~110~80
ElectrocoagulationTextile WastewaterNot SpecifiedNot Specified83.7
Catalytic Wet Peroxide OxidationAzo Dichlorotriazine Dye4200126070
Electrocoagulation-Membrane FiltrationOrange Juice WastewaterNot SpecifiedNot Specified85.0

Biochemical Oxygen Demand (BOD5) Measurements for Effluent Biodegradability

Biochemical Oxygen Demand (BOD) is a critical parameter for assessing the biodegradability of organic compounds in wastewater. The 5-day BOD test (BOD5) measures the amount of dissolved oxygen consumed by aerobic microorganisms to decompose the organic matter in a water sample over five days at 20°C vermont.govwikipedia.org. A low BOD5 value relative to the Chemical Oxygen Demand (COD) indicates that a substance is resistant to biodegradation.

In the context of azo dyes like C.I. This compound, which are known for their recalcitrance, BOD5 measurements are essential for evaluating the effectiveness of wastewater treatment effluents. Untreated dye solutions typically exhibit very low biodegradability. However, after treatment with advanced oxidation processes (AOPs) or other degradation techniques, the BOD5/COD ratio can increase, signifying the formation of more biodegradable intermediate compounds nih.gov. For instance, studies on the degradation of a similar dye, Acid Orange 7, showed that the ratio of BOD to COD increased from under 0.1 to above 0.3 after a UV/acetylacetone process, indicating a significant improvement in biodegradability nih.gov. Effective wastewater treatment is expected to remove a significant percentage of the initial BOD wikipedia.org.

Table 1: Illustrative BOD5 and COD Data for Azo Dye Solutions Before and After Treatment

SampleCOD (mg/L)BOD5 (mg/L)BOD5/COD RatioBiodegradability
Untreated Acid Orange 7 Effluent210<20<0.1Poor
Treated Acid Orange 7 Effluent (UV/AcAc)15050>0.3Partial

Zeta Potential Measurements of Adsorbent Surfaces

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. In the research of C.I. This compound, an anionic dye, zeta potential measurements are crucial for understanding the surface charge of adsorbent materials and the electrostatic interactions governing the adsorption process ciac.jl.cnresearchgate.net.

The surface charge of an adsorbent is highly dependent on the pH of the solution. The point of zero charge (pHpzc) is the pH at which the adsorbent surface has a net neutral charge. At pH values below the pHpzc, the surface becomes positively charged, which enhances the electrostatic attraction and adsorption of anionic dyes like C.I. This compound. Conversely, at pH values above the pHpzc, the surface becomes negatively charged, leading to electrostatic repulsion and decreased adsorption efficiency ciac.jl.cn. Therefore, measuring the zeta potential of an adsorbent across a range of pH values helps to determine the optimal conditions for dye removal researchgate.net. For example, studies on the adsorbent ZIF-67 showed a positive surface charge with zeta potential values from 2.88 mV to 14.37 mV in a pH range of 7.0 to 10.0, favoring the adsorption of anionic dyes bucea.edu.cn.

Table 2: Zeta Potential of Various Adsorbents at Different pH Values

Adsorbent MaterialpHZeta Potential (mV)
Activated Carbon3.0+5.2
Activated Carbon7.0-15.8
Activated Carbon10.0-28.4
ZIF-677.0+14.37
ZIF-6710.0+2.88

Note: This table presents typical zeta potential values for common adsorbent types used for dye removal to illustrate the principle.

Surface Area and Porosity Analysis (e.g., BET method)

The efficiency of an adsorbent material in removing dyes from wastewater is heavily dependent on its physical characteristics, primarily its specific surface area and pore structure. The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of materials through the physical adsorption of a gas (commonly nitrogen) on the solid surface wikipedia.orgkjpupi.id.

The BET analysis provides quantitative information about the total surface area available for adsorption. A larger surface area generally correlates with a higher number of available active sites and thus a greater adsorption capacity frontiersin.orgiwaponline.com. In addition to surface area, techniques like Barrett-Joyner-Halenda (BJH) analysis, often used in conjunction with BET, provide detailed information about the pore size distribution and pore volume lucideon.com. These parameters are crucial, as the pore size must be appropriate to allow the dye molecules to diffuse into the adsorbent's internal structure. Materials with high surface areas, such as activated carbon, are effective adsorbents for azo dyes due to their well-developed porous networks wikipedia.orgfrontiersin.orgnih.gov.

Table 3: Surface Properties of Adsorbents Used for Azo Dye Removal

Adsorbent MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
Commercial Activated Carbon10500.652.5
Biomass-Activated Carbon Composite>400N/AN/A
Activated Carbon from Prickly Pear Seed Cake14750.822.2
AC-ZnO-NH3 CompositeHighN/AN/A

Note: N/A indicates data not available in the specific sources reviewed. Data is compiled from studies on various adsorbents used for azo dye removal.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC))

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase behavior of dyes like C.I. This compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures iieta.orgumd.edu. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of thermal events such as melting, crystallization, and glass transitions umd.educore.ac.uk.

For azo dyes, TGA can determine the temperature at which the compound begins to degrade, which is critical for applications involving high temperatures ijsrp.org. For example, one study on a newly synthesized azo dye showed it was thermally stable up to 290°C ijsrp.org. DSC is complementary to TGA and can reveal information about the dye's purity and polymorphic forms. The presence of different crystalline structures (polymorphs) can be identified by distinct melting points or other thermal events in the DSC thermogram, which can significantly affect the dye's physical properties core.ac.uk.

Table 4: Thermal Properties of Azo Dyes from TGA and DSC Analysis

Azo CompoundAnalytical TechniqueKey FindingTemperature (°C)
Azo Dye (Polymorph 1)DSCMelting Point~195
Azo Dye (Polymorph 2)DSCMelting Point~205
Azo Dye Polymer (ZP3)TGADecomposition Onset290
Azo Dye Polymer (ZP4)TGADecomposition Onset310

Note: Data is based on representative studies of various azo dyes, as specific thermal analysis data for C.I. This compound was not available in the reviewed literature.

Research on Dyeing Properties and Interactions with Textile Substrates

Investigation of Dyeing Kinetics and Thermodynamics on Polymeric Fibers (e.g., Nylon 66 nanofibers)

Research into the dyeing properties of C.I. Acid Orange 67 on nylon 66 nanofibers has revealed significant differences compared to regular nylon 66 fibers. The dyeing rate of nanofibers is considerably faster, with a half-dyeing time of just 4 minutes, compared to 16 minutes for regular fibers. koreascience.kr This indicates that nanofibers can be dyed about four times faster. koreascience.kr

Thermodynamic studies of acid dyes on nylon fibers help in quantifying the driving forces behind the dye-fiber attraction. uthm.edu.my While specific thermodynamic parameters for C.I. This compound are not extensively detailed in the provided research, the general principles suggest that the dyeing process can be influenced by temperature to enhance the procedure. ijche.com

Impact of Dyeing Process Parameters on Dye Uptake and Performance

The successful application of C.I. This compound onto textile substrates is heavily dependent on the careful control of various dyeing process parameters. These include the dyeing temperature, the pH of the dye bath, and the initial concentration of the dye.

Temperature is a critical factor in the dyeing of nylon with acid dyes. tiankunchemical.com For C.I. This compound, studies on nylon 66 nanofibers show that the extent of exhaustion begins to decrease at temperatures higher than 90°C. koreascience.kr This is because at such high temperatures, the molecular movement of the fiber becomes so active that the bonds between the fiber and the dye can break. koreascience.kr In contrast, for regular nylon 66 fibers, the maximum exhaustion is reached between 70 and 80°C. koreascience.kr

Higher temperatures generally increase the kinetic energy of the dye molecules, making them more mobile and facilitating their penetration into the fiber structure. sustainability-directory.com This increased mobility allows the dye to overcome the attractive forces holding it in the solution and move towards the fibers. sustainability-directory.com Heat can also cause the fibers to swell, which opens up their internal structure and allows for easier dye penetration. sustainability-directory.com However, as observed with C.I. This compound on nanofibers, excessive temperatures can have a detrimental effect on dye uptake.

Effect of Dyeing Temperature on the Extent of Exhaustion of C.I. This compound on Nylon 66 Fibers
Fiber TypeOptimal Temperature Range for Maximum Exhaustion (°C)Observations at Higher Temperatures
Nylon 66 NanofiberUp to 90Decrease in exhaustion above 90°C
Regular Nylon 66 Fiber70 - 80Not specified

The pH of the dye bath is arguably the most critical factor in dyeing nylon with acid dyes. tiankunchemical.com For C.I. This compound, as with other acid dyes, the extent of exhaustion decreases as the pH of the dyeing solution increases. koreascience.kr Acidic conditions are necessary to protonate the amino groups in the nylon fibers, creating positively charged dyeing sites that attract the negatively charged acid dye anions. koreascience.kr As the pH increases and the solution becomes less acidic, the number of these dyeing sites decreases, leading to a reduction in dye uptake. koreascience.kr Therefore, maintaining an acidic environment is crucial for achieving proper exhaustion and fixation of C.I. This compound onto nylon fibers. tiankunchemical.com

Influence of Dye Bath pH on the Extent of Exhaustion of C.I. This compound
Change in pHEffect on Dyeing SitesResulting Extent of Exhaustion
Increase (Less Acidic)Decrease in protonated amino groupsDecreases
Decrease (More Acidic)Increase in protonated amino groupsIncreases

The initial concentration of the dye in the bath also plays a significant role. Research has shown that nylon 66 nanofibers can adsorb a large amount of C.I. This compound without a significant loss in the extent of exhaustion. koreascience.kr This is an important property for achieving deep shades. The relationship between the initial dye concentration and the available binding sites on the fiber surface is a key factor. researchgate.net An increase in the initial dye concentration generally enhances the interaction between the dye and the adsorbent fiber. researchgate.net However, the efficiency of dye removal can be affected by the initial concentration, and this relationship can vary depending on the specific dye and substrate. nih.gov In the context of C.I. This compound, achieving a high color depth on nanofibers is possible due to their high adsorption capacity. koreascience.kr

Studies on Interactions with Fiber Microstructure and Surface Chemistry

The interaction between C.I. This compound and the textile substrate extends to the microstructure and surface chemistry of the fibers. These interactions can influence the final properties of the dyed material.

Evaluation of Dye Exhaustion and Fixation Rates

Dye exhaustion refers to the percentage of dye that moves from the dyebath to the fiber during the dyeing process. Fixation, conversely, is the process by which the absorbed dye becomes permanently bound to the fiber. C.I. This compound is noted for its high affinity and high fixation rate, particularly on polyamide fibers. worlddyevariety.comchinainterdyes.comcolorfuldyes.com It also demonstrates a high dye uptake rate and good leveling properties, which are desirable for achieving uniform coloration. colorfuldyes.com

The efficiency of exhaustion and fixation for acid dyes like C.I. This compound is influenced by several key parameters in the dyeing process. These factors create an environment that facilitates the ionic bonding between the anionic dye molecules and the protonated amino groups within the protein or polyamide fibers.

Table 1: Key Parameters Influencing Exhaustion and Fixation of C.I. This compound

Parameter Influence on Dyeing Process
pH An acidic dyebath (typically pH 4-6) is crucial. The acid protonates the amino groups in fibers like wool, silk, and nylon, creating cationic sites (-NH3+) that attract the anionic sulfonate groups (-SO3-) of the dye, promoting both exhaustion and fixation.
Temperature Increasing the temperature generally enhances the rate of dye diffusion into the fiber, which improves exhaustion. The optimal temperature must be controlled to ensure level dyeing and prevent fiber damage.
Electrolytes The addition of salts, such as sodium sulfate, can help to reduce the repulsion between the dye anions and the fiber surface, thereby promoting dye uptake.

| Mechanical Agitation | Agitation of the dyebath ensures uniform distribution of the dye and consistent contact with the substrate, leading to more even exhaustion. tlr-journal.com |

This table is generated based on general principles of acid dyeing and specific characteristics of C.I. This compound.

Assessment of Dyeing Fastness Properties (e.g., washing fastness, light fastness, wet fastness)

Dyeing fastness is a critical measure of a dyed textile's ability to retain its color when exposed to various external conditions. C.I. This compound generally exhibits medium to good fastness properties, making it suitable for applications where durability to light and moisture is required. worlddyevariety.comchinainterdyes.com However, its performance can vary depending on the substrate; for instance, the washing fastness is noted to be somewhat poor when applied to loose hair, tops, and silk. worlddyevariety.comchinainterdyes.comcolorfuldyes.com

Fastness is typically rated on a scale, often from 1 to 5 (for washing and wet fastness) or 1 to 8 (for light fastness), with higher numbers indicating better performance.

Table 2: Fastness Ratings of C.I. This compound on Wool

Fastness Test Standard Fading Rating Staining Rating
Light Fastness ISO 5-6 -
Soaping (Washing) ISO 4 5
Perspiration ISO 5 5
Oxygen Bleaching ISO 5 -
Seawater ISO 4 -
Light Fastness AATCC 4-5 -
Soaping (Washing) AATCC 5 5

| Perspiration | AATCC | 5 | 5 |

Data sourced from multiple industry databases. worlddyevariety.comchinainterdyes.com The ISO light fastness scale is 1-8, while other fastness ratings are on a 1-5 scale.

Spectrophotometric Characterization of Dyed Materials (e.g., K/S values for color depth analysis)

Spectrophotometry is a quantitative method used to measure the color of dyed textiles. A key value derived from this analysis is the color strength, commonly expressed as the K/S value. This value is calculated from the reflectance (R) of the dyed material using the Kubelka-Munk equation:

K/S = (1-R)² / 2R

Here, 'K' represents the absorption coefficient and 'S' is the scattering coefficient of the dye on the substrate. ijret.org A higher K/S value indicates a greater absorption of light and, consequently, a deeper color shade on the fabric. ijret.orgtextiletoday.com.bd

The K/S value of a fabric dyed with C.I. This compound is directly influenced by the concentration of the dye in the dyebath and the efficiency of the dyeing process (i.e., the exhaustion and fixation rates). As the dye concentration increases, the reflectance of the fabric decreases, leading to a higher calculated K/S value.

Table 3: Illustrative Relationship between Dye Concentration and Color Strength (K/S)

Dye Concentration (%) Reflectance (R) (%) (Hypothetical) Resulting K/S Value (Hypothetical) Color Depth
0.5 20.0 8.0 Light Orange
1.0 12.0 14.4 Medium Orange

This table provides a hypothetical illustration of how K/S values change with dye concentration. Actual values depend on the specific substrate and dyeing conditions.

Applications of C.I. This compound in Histological and Histochemical Research

While C.I. This compound is well-established in the textile and leather dyeing industries, its application in biological research, such as for histological or histochemical staining, is not well-documented in scientific literature. Histological stains are typically chosen for their ability to bind selectively to specific cellular components, such as nuclei, cytoplasm, or connective tissues, to provide contrast for microscopic examination. nih.govconicet.gov.ar Dyes like Acridine Orange (C.I. 46005), for example, are used to differentiate between DNA and RNA in cells based on their fluorescence. rochester.eduuwo.ca There is currently no readily available evidence to suggest that C.I. This compound (C.I. 14172) is used as a standard stain for these purposes.

Conclusion and Future Directions in C.i. Acid Orange 67 Research

Summary of Key Research Findings and Advancements

Research surrounding C.I. Acid Orange 67 has primarily focused on its application in dyeing processes, its environmental impact, and methods for its removal from wastewater. A significant body of work has been dedicated to understanding its properties and interactions with various materials.

Key research has established C.I. This compound as an acidic orange-yellow dye widely utilized in the textile industry for dyeing protein fibers like wool and silk, as well as synthetic materials such as polyamide and polyester. hztya.comworlddyevariety.com Its popularity stems from its good water solubility, stability under normal temperature and pressure, and high affinity for these fibers, leading to a high fixation rate. hztya.comworlddyevariety.com

Advancements in analytical techniques have enabled precise analysis of C.I. This compound. High-performance liquid chromatography (HPLC) methods have been developed for its separation and quantification, which are scalable for preparative separation and suitable for pharmacokinetic studies. sielc.com Mass spectrometry coupled with liquid chromatography (LC-MS) has also proven to be a powerful tool for its identification and for studying its degradation products. researchgate.net

A major area of advancement has been in the development of methods to remove C.I. This compound from industrial effluents, driven by environmental concerns. Numerous studies have explored its removal through adsorption using various materials. Research has demonstrated its effective adsorption onto organobentonite, mixed nanocomposites of iron/alumina (B75360) oxide, and novel resins synthesized from waste foam packing. medchemexpress.comresearchcommons.orgresearchgate.net The kinetics and isotherms of these adsorption processes have been extensively studied, with models like the Langmuir and pseudo-second-order kinetics often providing the best fit for the experimental data. researchcommons.org

Furthermore, advanced oxidation processes (AOPs) have been investigated for the degradation of C.I. This compound. These include photocatalysis using nanoparticles like ZnO, and electrochemical oxidation. researchgate.netresearchgate.net These methods aim to break down the complex azo dye structure into simpler, less harmful compounds.

Identification of Current Research Gaps and Challenges

Despite the progress, several research gaps and challenges remain in the study of C.I. This compound. A significant gap exists in the comprehensive toxicological data for this specific dye. smolecule.com While it is known that some azo dyes can break down into potentially carcinogenic aromatic amines, the specific risks associated with C.I. This compound require more thorough investigation. smolecule.comcncolorchem.com Long-term toxicity studies and a deeper understanding of its metabolic pathways in various organisms are needed.

Another challenge lies in the scalability and economic viability of the developed wastewater treatment methods. While many adsorption and AOP techniques show high efficiency in laboratory settings, their practical application on an industrial scale can be limited by cost, the need for regeneration of adsorbents, and the management of secondary pollutants. walshmedicalmedia.com

The complete mineralization of C.I. This compound and its degradation byproducts remains a significant hurdle. Many treatment processes may only decolorize the effluent by cleaving the azo bond, but the resulting aromatic amines can be more toxic than the parent dye. cdnsciencepub.com Developing processes that ensure the complete breakdown of these intermediates into harmless substances like CO2 and H2O is a critical research challenge. mdpi.com

Exploration of Emerging Technologies and Interdisciplinary Approaches in C.I. This compound Studies

The future of C.I. This compound research will likely be shaped by emerging technologies and interdisciplinary collaborations. Nanotechnology offers promising avenues for developing more efficient and selective adsorbents and photocatalysts for wastewater treatment. researchcommons.org The use of nanomaterials with high surface areas and tailored functionalities could significantly enhance the removal and degradation of the dye.

Bioremediation is another burgeoning field with significant potential. dokumen.pub The use of microorganisms, either alone or in combination with other treatment methods, offers an eco-friendly and potentially cost-effective approach to dye degradation. mdpi.com Genetic and metabolic engineering could be employed to develop microbial strains with enhanced capabilities for breaking down azo dyes like C.I. This compound. nih.gov

The development of "smart" materials that can selectively adsorb and then catalytically degrade the dye in a single step is an exciting prospect. Furthermore, the application of computational modeling and artificial intelligence could help in designing more effective treatment processes and in predicting the environmental fate and toxicity of the dye and its byproducts.

Future Perspectives on Sustainable Production and Application of Azo Dyes

The long-term vision for azo dyes, including C.I. This compound, is centered on sustainability. This involves a multi-faceted approach encompassing greener synthesis methods, more efficient application processes, and the development of safer, biodegradable alternatives.

Future research will likely focus on developing synthetic routes for azo dyes that minimize the use of hazardous chemicals and reduce waste generation. This could involve the use of biocatalysts or greener solvents.

In terms of application, the goal is to improve the efficiency of dyeing processes to reduce the amount of dye released into wastewater. This could be achieved through the development of new dyeing techniques or the modification of fibers to enhance dye uptake.

Ultimately, the most sustainable future may lie in the development of new classes of colorants derived from renewable resources that are inherently biodegradable and non-toxic. While natural dyes present their own challenges in terms of scalability and fastness properties, ongoing research into their modification and application holds promise. mdpi.com The overarching aim is to move towards a circular economy model for the dye industry, where waste is minimized, and resources are used more efficiently, ensuring that the vibrant world of color does not come at the expense of environmental health.

Q & A

Q. What experimental methods are recommended for characterizing the molecular structure of C.I. Acid Orange 67?

To confirm the molecular structure (C₂₆H₂₁N₄NaO₈S₂) and purity, researchers should employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for hydrogen/carbon skeletal analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., azo bonds, sulfonic groups) . Experimental protocols must detail instrument parameters (e.g., solvent, scan range) to ensure reproducibility .

Q. How can standardized protocols be designed to assess the solubility and stability of C.I. This compound in aqueous and organic solvents?

Design a systematic solubility study using pH-controlled buffers (e.g., pH 2–12) and organic solvents (e.g., ethanol, DMSO). Monitor stability via UV-Vis spectroscopy at λmax (determined experimentally) over 24–72 hours. Include controls (e.g., temperature, light exposure) and report deviations using guidelines from analytical chemistry journals .

Q. What methodologies are effective for quantifying C.I. This compound in mixed dye formulations?

Use high-performance liquid chromatography (HPLC) with a C18 column and diode-array detection (DAD) for separation and quantification. Validate the method via spike-and-recovery tests and calibration curves (R² ≥ 0.99). Cross-reference with thin-layer chromatography (TLC) for preliminary screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for C.I. This compound across studies?

Conduct a meta-analysis of existing spectral data, focusing on solvent effects, pH, and instrumental calibration. Reproduce experiments under standardized conditions and apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers or methodological inconsistencies . Publish raw datasets in supplementary materials for peer validation .

Q. What experimental designs are suitable for studying the photodegradation pathways of C.I. This compound under UV irradiation?

Use a controlled photoreactor with adjustable UV intensity (e.g., 254–365 nm). Monitor degradation kinetics via liquid chromatography-mass spectrometry (LC-MS) to identify intermediate products (e.g., nitroso compounds, sulfonic acid derivatives). Include radical scavengers (e.g., isopropanol) to elucidate reaction mechanisms (e.g., hydroxyl radical involvement) .

Q. How can researchers optimize the synthesis yield of C.I. This compound while minimizing byproducts?

Apply design of experiments (DOE) to test variables like reaction temperature, stoichiometry, and catalyst concentration. Use response surface methodology (RSM) to model interactions and predict optimal conditions. Characterize byproducts via gas chromatography-mass spectrometry (GC-MS) and propose mechanistic pathways for their formation .

Q. What advanced techniques are required to analyze the dye’s interaction with textile substrates at the molecular level?

Combine X-ray photoelectron spectroscopy (XPS) to study surface bonding and atomic force microscopy (AFM) to map topography changes post-dyeing. For mechanistic insights, use density functional theory (DFT) simulations to model dye-fiber interactions (e.g., hydrogen bonding, electrostatic forces) .

Q. How can computational models predict the environmental toxicity of C.I. This compound degradation products?

Employ quantitative structure-activity relationship (QSAR) models to estimate toxicity endpoints (e.g., LC50 for aquatic organisms). Validate predictions with in vitro assays (e.g., Daphnia magna mortality tests) and correlate with high-resolution LC-MS data for degradation byproducts .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., absorbance values, retention times) in appendices, with processed data (means ± SD) in the main text .
  • Figures : Use line graphs for kinetic studies (time vs. concentration) and heatmaps for DOE results. Annotate critical peaks in spectral data .
  • Reproducibility : Follow the Beilstein Journal’s guidelines for experimental sections, ensuring all reagents (grade, supplier), equipment (model, settings), and software (version, parameters) are explicitly stated .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.